molecular formula C12H11NOS2 B3223607 BTR-1

BTR-1

Cat. No.: B3223607
M. Wt: 249.4 g/mol
InChI Key: ZQDPYAPUFMILTB-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

BTR-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BTR-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various cancers.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTR-1

This compound is unique in its potency and effectiveness compared to similar compounds. It has been found to be 5- to 7-fold more potent than ITH-1 and ITO-1 in inducing cytotoxicity in leukemic cell lines . This makes this compound a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPYAPUFMILTB-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the BTR-1 locus and what is its significance?

A1: The this compound locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the this compound locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.

Q2: How does the this compound locus contribute to Cry1Ac toxin resistance?

A2: Research suggests that the this compound locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:

  • Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].
  • ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].

Q3: What is the role of the MAPK signaling pathway in this compound mediated resistance?

A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the this compound locus []. A MAP4K4 gene, located within the this compound locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].

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